![molecular formula C18H14O5 B7759167 4-Hydroxy-3-[2-(3-methylphenoxy)acetyl]chromen-2-one](/img/structure/B7759167.png)
4-Hydroxy-3-[2-(3-methylphenoxy)acetyl]chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-[2-(3-methylphenoxy)acetyl]chromen-2-one is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring. These compounds are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-[2-(3-methylphenoxy)acetyl]chromen-2-one typically involves the condensation of 4-hydroxycoumarin with 3-methylphenoxyacetic acid under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
化学反応の分析
Types of Reactions
4-Hydroxy-3-[2-(3-methylphenoxy)acetyl]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of 4-oxo-3-[2-(3-methylphenoxy)acetyl]chromen-2-one.
Reduction: Formation of 4-hydroxy-3-[2-(3-methylphenoxy)acetyl]chroman-2-one.
Substitution: Formation of nitro or halogenated derivatives of the compound.
科学的研究の応用
4-Hydroxy-3-[2-(3-methylphenoxy)acetyl]chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as anticoagulant and antioxidant activities.
Industry: Utilized in the development of dyes, optical brighteners, and fluorescent probes.
作用機序
The mechanism of action of 4-Hydroxy-3-[2-(3-methylphenoxy)acetyl]chromen-2-one involves its interaction with various molecular targets and pathways. For example, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors. The compound’s antioxidant activity is linked to its ability to scavenge free radicals and inhibit lipid peroxidation .
類似化合物との比較
Similar Compounds
- 4-Hydroxy-3-[2-(4-methylphenoxy)acetyl]chromen-2-one
- 3-Acetyl-4-hydroxy-2H-chromen-2-one
- 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde
Uniqueness
4-Hydroxy-3-[2-(3-methylphenoxy)acetyl]chromen-2-one is unique due to the presence of the 3-methylphenoxyacetyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other coumarin derivatives and contributes to its specific applications and activities .
特性
IUPAC Name |
4-hydroxy-3-[2-(3-methylphenoxy)acetyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-11-5-4-6-12(9-11)22-10-14(19)16-17(20)13-7-2-3-8-15(13)23-18(16)21/h2-9,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGVEKUPRDVAGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)C2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
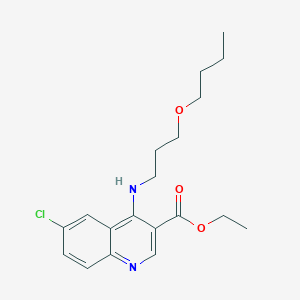
![5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B7759096.png)
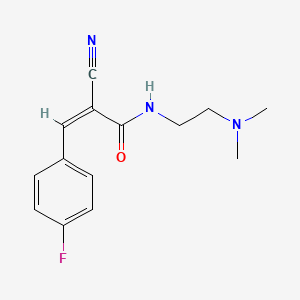
![N-[6-amino-2,3-dicyano-7-(1-methylbenzimidazol-2-yl)pyrrolo[2,3-b]pyrazin-5-yl]benzamide](/img/structure/B7759106.png)
![6-imino-6,7-dihydro-5H-benzo[2,3][1,4]thiazocino[7,8-b]quinoxaline-7-carbonitrile](/img/structure/B7759113.png)
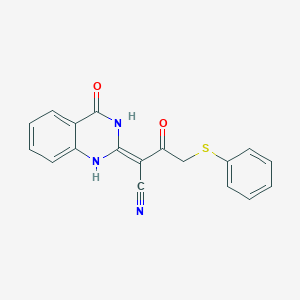
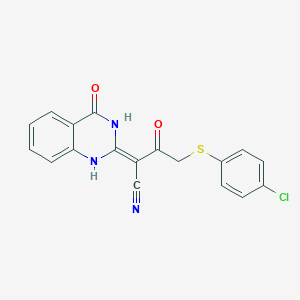
![4-{[(5Z)-4-oxo-3-(2-oxo-2-propoxyethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B7759138.png)
![2-[(5Z)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B7759140.png)
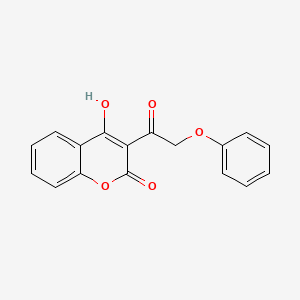
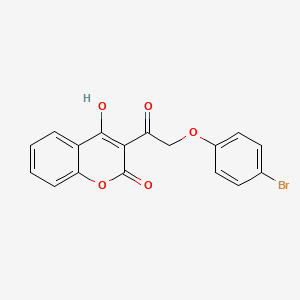
![4-Hydroxy-3-[2-(4-iodophenoxy)acetyl]chromen-2-one](/img/structure/B7759160.png)
![4-Hydroxy-3-[2-(4-methylphenoxy)acetyl]chromen-2-one](/img/structure/B7759162.png)
![3-[2-(4-Tert-butylphenoxy)acetyl]-4-hydroxychromen-2-one](/img/structure/B7759170.png)
